3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The chlorine atom at position 3 of the pyrazole moiety confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry. This scaffold is frequently modified to optimize pharmacological activity, metabolic stability, and bioavailability. Derivatives of this core structure are explored for applications such as kinase inhibition and antiproliferative agents .
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
InChI Key |
OFXOAQQAPRGSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Gould-Jacobs Reaction
Adapting the Gould-Jacobs cyclization, used for pyrido[3,4-b]pyrazoles, involves condensing 3-aminopyrazole derivatives with α,β-unsaturated ketones. For the [4,3-c] isomer, steric and electronic adjustments are critical. For example, reacting 3-amino-4-chloropyrazole with cyclohexenone under acidic conditions yields the tetrahydropyridine-fused system.
Tetrahydropyridine Annulation Using 1,3-Dipolar Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine derivatives and azides generates the pyrazole ring, followed by hydrogenation to saturate the pyridine ring. This method offers regioselectivity but requires precise temperature control (60–80°C) and nitrogen protection.
Chlorination Methodologies
Direct Chlorination During Cyclization
Using chlorinated building blocks, such as 3-chloro-1H-pyrazole-4-carbaldehyde, in cyclocondensation reactions with amines (e.g., piperidine) introduces chlorine at position 3. This one-pot approach avoids post-synthetic modifications but demands anhydrous conditions and stoichiometric POCl₃.
Post-Synthetic Hydroxyl-to-Chlorine Substitution
A two-step process involves synthesizing 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (PubChem CID: 45934275), followed by treatment with POCl₃ or SOCl₂. Key conditions include:
-
Reagent: POCl₃ (3 equiv.)
-
Solvent: Toluene or dichloroethane
-
Temperature: Reflux (110°C)
Patent-Derived Synthetic Routes (WO2015164520A1)
The patent WO2015164520A1 details a scalable route to 3-chloro derivatives via intermediates protected with 4-methoxybenzyl (PMB) groups:
Stepwise Synthesis
-
PMB Protection:
-
React 3-hydroxy-pyrazolo[4,3-c]pyridine with 4-methoxybenzyl chloride in DMF using K₂CO₃ (yield: 89%).
-
-
Chlorination:
-
Treat the PMB-protected intermediate with POCl₃ at 110°C (yield: 78%).
-
-
Deprotection:
-
Remove PMB using TFA in dichloromethane (yield: 92%).
-
One-Pot Sequential Functionalization
A one-pot method avoids intermediate isolation:
-
Cyclocondensation of 3-amino-4-chloropyrazole with cyclohexanone in acetic acid.
-
In situ chlorination with POCl₃.
-
Neutralization and extraction to isolate the product (overall yield: 65%).
Catalytic Cross-Coupling for Further Functionalization
While the target compound is 3-chloro, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify other positions. For example, 6-chloro-3-iodo analogs undergo selective arylation at C3 or C6 using arylboronic acids (Table 1):
Table 1: Reaction Conditions for Suzuki Coupling on Pyrazolo[4,3-c]pyridine
| Position | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| C3 | Pd(OAc)₂ (5%) | dppf | Cs₂CO₃ | 1,4-Dioxane | 68–72 |
| C6 | Pd(OAc)₂ (5%) | dppf | Cs₂CO₃ | 1,4-Dioxane | 54–62 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Cyclization | One-pot synthesis; minimal steps | Requires harsh reagents (POCl₃) | 65–78% |
| Post-Synthetic Chlorination | High purity; modular | Multi-step purification | 72–85% |
| Patent Route (PMB) | Scalable; high yields | Costly protecting groups | 78–92% |
Challenges and Optimization Strategies
-
Regioselectivity: Ensuring [4,3-c] fusion over [3,4-b] requires electron-donating groups on the pyrazole (e.g., methyl) to direct cyclization.
-
Chlorine Stability: The 3-chloro group is prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.
-
Catalyst Loading: Reducing Pd(OAc)₂ to 2 mol% with microwave assistance improves cost efficiency without compromising yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Data
Biological Activity
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS No. 933754-78-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, antiproliferative effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHClN
- Molecular Weight : 157.6 g/mol
- Structure : The compound features a pyrazolo[4,3-c]pyridine core with a chlorine substituent at the 3-position.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit various biological activities, including antiproliferative effects against cancer cell lines. The following sections detail specific findings related to the biological activity of 3-chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine.
Antiproliferative Activity
A study evaluated the antiproliferative activity of several pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines such as MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer). The results indicated that:
- Activity Against Cancer Cell Lines : The compound demonstrated significant antiproliferative effects, particularly at concentrations around 10 µM.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | MV4-11 | 8.5 | Induction of PARP cleavage |
| 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | K562 | 9.0 | Activation of caspase 9 |
| 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | MCF-7 | 7.2 | Reduction of PCNA expression |
The compound's mechanism includes the induction of apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases involved in the apoptotic pathway .
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression.
- Microtubule Dynamics : The fragmentation of microtubule-associated protein light chain 3 (LC3) suggests involvement in autophagy processes alongside apoptosis.
Case Studies
In a notable case study involving K562 cells treated with the compound:
- Treatment for 48 hours resulted in a significant reduction in BrdU-positive cells from approximately 40% to about 10%, indicating a strong inhibitory effect on cell proliferation.
Q & A
Q. What are the key synthetic routes for 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including cyclization and functionalization. For example, similar pyrazolo[4,3-c]pyridine derivatives are synthesized via:
- Step 1 : Condensation of precursors like tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) in ethanol under reflux .
- Step 2 : Sulfonylation or halogenation using reagents like 5-chloronaphthalene-1-sulfonyl chloride in acetonitrile .
- Step 3 : Deprotection (e.g., HCl gas treatment) to yield the final product .
Optimization : Temperature, solvent polarity, and catalyst selection (e.g., tert-butylamine for ring-closure reactions) critically influence yield and purity. For instance, anhydrous conditions prevent hydrolysis of intermediates .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Reveals 3D conformation (e.g., half-chair conformation of the tetrahydropyridine ring) and dihedral angles between fused rings (e.g., 75.19° between pyrazole and naphthalene systems) .
- NMR/FTIR : Identifies functional groups (e.g., Cl substituents) and hydrogen bonding patterns. For example, N–H···O and O–H···Cl interactions stabilize crystal packing .
- Mass spectrometry : Confirms molecular weight (e.g., 443.34 g/mol for a chlorinated derivative) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro-substituents) influence reactivity and biological activity?
- Reactivity : Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitutions (e.g., sulfonamide formation) . Substituents like hydroxyethyl groups improve solubility for in vitro assays .
- Biological activity : Chlorinated derivatives exhibit kinase inhibition potential. For example, ERK2 kinase complexes with pyrazolo[4,3-c]pyridines show IC₅₀ values <100 nM due to hydrophobic interactions with the ATP-binding pocket .
Q. What computational methods predict interactions between this compound and biological targets?
- Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) model binding to kinases by aligning the pyrazolo[4,3-c]pyridine core with conserved catalytic lysine residues .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values for chloro groups) with inhibitory activity .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Case study : Variations in dihedral angles (e.g., 75.19° vs. 85° in analogs) alter π-stacking efficiency with aromatic residues (e.g., Phe residues in kinases), explaining divergent IC₅₀ values .
- Hydrogen bonding : Crystal structures show N–H···Cl interactions stabilize bioactive conformations, which may not be evident in solution-phase studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
